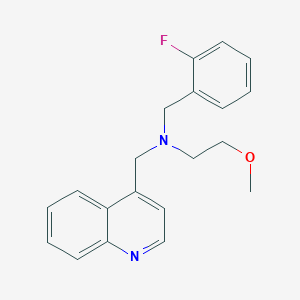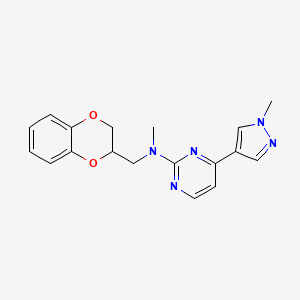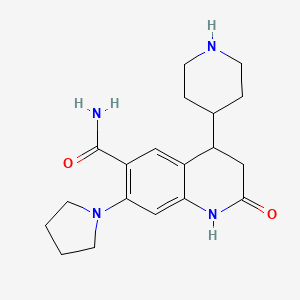![molecular formula C19H24ClN3O5S B4533875 3-chloro-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4533875.png)
3-chloro-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
Vue d'ensemble
Description
This compound is a part of a broader class of molecules that are studied for their unique chemical structures and potential biological activities. The structural components of this molecule, such as the isoxazole ring and the piperidinyl moiety, are often explored for their pharmacological potential, although this specific compound's direct applications and studies are not explicitly detailed in the provided papers.
Synthesis Analysis
Synthetic approaches for similar complex molecules often involve multi-step reactions, starting from basic aromatic or heteroaromatic compounds. The synthesis may include steps such as halogenation, methylation, and coupling reactions to introduce various functional groups at specific positions on the molecule. Techniques such as palladium-catalyzed cross-coupling reactions might be utilized for creating the complex architecture of this molecule.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including chloro, methyl, sulfonyl, and isoxazolyl groups, contributing to the molecule's overall chemical properties and reactivity. The molecular geometry, including bond angles and distances, can be elucidated using spectroscopic methods such as NMR and X-ray crystallography, providing insights into the compound's three-dimensional conformation.
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups. The isoxazole ring offers nucleophilic sites, whereas the sulfonyl group can impart electrophilic properties. These functional groups may undergo various chemical reactions, including substitutions and additions, depending on the reaction conditions and the presence of catalysts.
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability are determined by the molecular structure. The presence of both polar (sulfonyl) and non-polar (methyl) groups in the molecule can influence its solubility in different solvents, which is crucial for its potential applications in pharmaceutical formulations or chemical syntheses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. The electronic distribution across the molecule can be studied through computational chemistry methods to predict its reactivity patterns.
For detailed research and studies related to compounds with similar functionalities and structures, the following references can be consulted:
- Synthesis and evaluation of various benzamide derivatives for their biological activities (Naidu et al., 2014).
- Exploration of the synthesis and chemical properties of piperidine derivatives with potential anti-acetylcholinesterase activity (Sugimoto et al., 1990).
- Investigation into the molecular interactions and structure-activity relationships of cannabinoid receptor antagonists (Shim et al., 2002).
Propriétés
IUPAC Name |
3-chloro-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O5S/c1-13-10-16(28-21-13)12-22(2)19(24)14-4-5-18(17(20)11-14)27-15-6-8-23(9-7-15)29(3,25)26/h4-5,10-11,15H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTKWLXBNCDXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(allylamino)-2-oxoethyl]phenyl}butanamide](/img/structure/B4533796.png)

![{(2S,4R)-4-(dimethylamino)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]pyrrolidin-2-yl}methanol](/img/structure/B4533806.png)
![1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)

![6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4533824.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4533827.png)
![4-phenyl-5-{[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4533842.png)
![3-(3-fluorophenyl)-5-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533847.png)
![3-({4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1-indanone](/img/structure/B4533861.png)
![(5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4533870.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4533877.png)

![(1R,9aR)-1-({methyl[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4533890.png)